molecular formula C11H15NO2 B1392906 3-((4-Methoxybenzyl)oxy)azetidine CAS No. 1219980-02-5

3-((4-Methoxybenzyl)oxy)azetidine

Cat. No.: B1392906
CAS No.: 1219980-02-5
M. Wt: 193.24 g/mol
InChI Key: YJUVUYMZTANBRB-UHFFFAOYSA-N
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Description

Significance of Azetidine (B1206935) Ring Systems in Organic Synthesis and Medicinal Chemistry

The azetidine ring, a saturated four-membered heterocycle containing one nitrogen atom, has emerged as a crucial structural motif in modern chemistry. rsc.orgrsc.orgacs.org Its unique combination of stability and reactivity has led to its incorporation into a wide array of functional molecules. rsc.orgrsc.orgacs.org

Azetidine is characterized by significant ring strain, estimated to be around 25.4 kcal/mol. rsc.org This strain is a defining feature that governs its chemical behavior. rsc.orgrsc.org While less strained than the highly reactive three-membered aziridines, azetidines are considerably more strained than their five-membered pyrrolidine (B122466) counterparts. rsc.org This intermediate level of strain makes them stable enough for practical handling yet reactive enough to participate in a variety of chemical transformations. rsc.orgrsc.org The strain within the azetidine ring can, however, lead to potential stability issues and decomposition pathways not observed in larger ring systems. nih.gov

Table 1: Comparison of Ring Strain in Cyclic Amines. rsc.org

The unique conformational constraints and vectorial display of substituents imposed by the azetidine ring make it a "privileged scaffold" in medicinal chemistry. nih.govenamine.netresearchgate.net This means that the azetidine framework can serve as a versatile template for the development of ligands that can bind to a range of biological targets with high affinity and selectivity. acs.org Consequently, azetidines are found in numerous pharmaceuticals and bioactive compounds, including the antihypertensive drug azelnidipine (B1666253) and the kinase inhibitor cobimetinib. rsc.org Their application extends to being building blocks for polyamines through ring-opening polymerization and as chiral templates in asymmetric synthesis. rsc.orgrsc.org The rigid nature of the azetidine scaffold can lead to improved ligand efficiency and pharmacokinetic properties in drug candidates. nih.gov

The inherent ring strain in azetidines is a key driver of their reactivity. rsc.orgrsc.org This strain can be harnessed in synthetic chemistry to facilitate ring-opening and ring-expansion reactions, providing access to a variety of other nitrogen-containing compounds. researchgate.netresearchgate.net For instance, the strain can be released through nucleophilic attack, leading to the formation of functionalized acyclic amines or larger heterocyclic systems. researchgate.net The synthesis of azetidines themselves often takes advantage of this reactivity, with methods including intramolecular cyclizations and cycloadditions. rsc.orgorganic-chemistry.org The development of efficient and stereoselective methods for constructing the azetidine ring remains an active area of research. frontiersin.orgnih.gov

The 4-Methoxybenzyl Group in Advanced Organic Synthesis

In the intricate process of synthesizing complex organic molecules, the temporary masking of reactive functional groups is a critical strategy. The 4-methoxybenzyl (PMB) group has established itself as a reliable and versatile protecting group, particularly for hydroxyl and amine functionalities. acs.orghighfine.com

The protection of hydroxyl groups is a fundamental operation in multi-step organic synthesis to prevent their unwanted participation in reactions targeting other parts of a molecule. libretexts.org This is typically achieved by converting the hydroxyl group into a less reactive ether or ester. highfine.comlibretexts.org The PMB group is a popular choice for this purpose, forming a PMB ether. acs.orghighfine.com

The introduction of the PMB group is often accomplished by reacting the alcohol with 4-methoxybenzyl chloride (PMB-Cl) in the presence of a base. acs.orgsigmaaldrich.com This method is generally efficient and proceeds under mild conditions. nih.gov The resulting PMB ether exhibits good stability across a wide range of reaction conditions, making it compatible with many subsequent synthetic transformations. nih.gov

Deprotection, or the removal of the PMB group to regenerate the hydroxyl function, can be achieved through several methods. nih.gov Oxidative cleavage is a common and effective strategy, often employing reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium (B1175870) nitrate (B79036) (CAN). nih.gov The electron-donating methoxy (B1213986) group on the benzyl (B1604629) ring facilitates this oxidative removal. nih.gov Acid-catalyzed hydrolysis is another viable method for cleaving PMB ethers. researchgate.net

A key advantage of the PMB protecting group is the availability of orthogonal cleavage methods. nih.gov Orthogonal protection strategies allow for the selective removal of one protecting group in the presence of others, which is crucial for the synthesis of complex molecules with multiple functional groups. The PMB group can be cleaved under conditions that leave other protecting groups, such as simple benzyl ethers or silyl (B83357) ethers, intact. nih.govnih.gov For example, the oxidative cleavage of a PMB ether with DDQ can often be performed without affecting a benzyl ether in the same molecule. nih.gov This orthogonality provides synthetic chemists with greater flexibility and control in their synthetic design. The selective cleavage of PMB ethers can also be influenced by their position on a molecule, with some methods showing selectivity for ortho-substituted PMB ethers over their para-counterparts. researchgate.net

Table 2: Common Methods for the Deprotection of 4-Methoxybenzyl Ethers. nih.govnih.govresearchgate.net

Research Context of 3-((4-Methoxybenzyl)oxy)azetidine

Within the broader field of azetidine chemistry, specific derivatives are often utilized as platforms for developing new synthetic methods and constructing intricate molecular frameworks. This compound has emerged as a compound of interest in this context, primarily serving as a versatile building block in synthetic organic chemistry. sigmaaldrich.comsigmaaldrich.com Its chemical properties and structural features make it an ideal starting material for various transformations.

PropertyValueReference
Molecular Formula C₁₁H₁₅NO₂ sigmaaldrich.comsigmaaldrich.com
Molecular Weight 193.24 g/mol sigmaaldrich.comsigmaaldrich.com
Form Solid sigmaaldrich.com
InChI Key YJUVUYMZTANBRB-UHFFFAOYSA-N sigmaaldrich.com
SMILES String COC1=CC=C(C=C1)COC2CNC2 sigmaaldrich.com

The investigation of this compound as a model compound is rooted in the strategic use of the para-methoxybenzyl (PMB) ether as a protecting group for the hydroxyl function at the 3-position of the azetidine ring. The PMB group is widely used in organic synthesis due to its stability under a variety of reaction conditions and its selective removal under specific, often oxidative or strongly acidic, conditions.

This feature allows chemists to perform various chemical modifications on the azetidine nitrogen (N-1 position) without affecting the hydroxyl group. Once the desired modifications at the nitrogen are complete, the PMB group can be cleaved to reveal the 3-hydroxyazetidine, which can then undergo further functionalization. An efficient method for activating hydroxyl groups of amino alcohols has been developed, which has been applied to the synthesis of functionalized p-methoxyphenyl-protected azetidines. organic-chemistry.org This strategy provides a reliable and stepwise approach to building complex molecules around the azetidine core.

The p-methoxyphenyl group itself can also influence the physical, chemical, and biological properties of the resulting molecules. The presence of this group can impact factors such as solubility and how the molecule interacts with biological targets.

The true value of this compound lies in its application as a precursor for more elaborate molecular structures. Azetidine-containing compounds are found in a range of biologically active natural products and pharmaceuticals. nih.govfrontiersin.org For instance, the azetidine core is a key component of drugs like the antihypertensive azelnidipine. nih.gov

The synthesis of complex molecules often involves the sequential addition of different functional groups. By using this compound, synthetic chemists can first elaborate the nitrogen atom of the azetidine ring. This is a common strategy in the construction of polysubstituted azetidines. Following N-functionalization, the removal of the PMB protecting group unveils the 3-hydroxy group, which serves as a handle for introducing further diversity. This can be achieved through reactions such as etherification, esterification, or substitution to generate a wide array of 3-substituted azetidine derivatives.

This building block approach is fundamental to creating libraries of novel compounds for drug discovery programs. The ability to systematically modify different positions of the azetidine ring allows for the fine-tuning of a molecule's properties to enhance its efficacy and selectivity for a specific biological target. The synthesis of 3-alkoxy- and 3-aryloxyazetidines, for example, has been explored in the development of G-protein-coupled receptor agonists and antibacterial agents. researchgate.net Therefore, this compound is a key starting material for accessing these and other complex azetidine-containing architectures.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(4-methoxyphenyl)methoxy]azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2/c1-13-10-4-2-9(3-5-10)8-14-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJUVUYMZTANBRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)COC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50679280
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1219980-02-5
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1219980-02-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(4-Methoxyphenyl)methoxy]azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50679280
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Iii. Chemical Reactivity and Transformations of 3 4 Methoxybenzyl Oxy Azetidine

Ring-Opening Reactions of the Azetidine (B1206935) Moiety

The strain within the azetidine ring, with a ring-strain energy of approximately 25.2-25.4 kcal/mol, is a key factor in its reactivity. researchgate.netrsc.org This inherent strain can be harnessed to drive various ring-opening reactions, providing a pathway to diverse molecular scaffolds. researchgate.netnih.govnih.gov

Nucleophilic ring-opening is a prominent class of reactions for azetidines. magtech.com.cn These reactions typically require activation of the azetidine nitrogen, often through protonation with an acid or conversion to a quaternary ammonium (B1175870) salt, to facilitate the nucleophilic attack. magtech.com.cnnih.gov The regioselectivity of the ring-opening is influenced by both electronic and steric factors of the substituents on the azetidine ring. magtech.com.cn

In the case of unsymmetrically substituted azetidines, nucleophiles generally attack the carbon atom that can best stabilize a positive charge in the transition state. For instance, substituents like aryl groups can stabilize an adjacent positive charge through conjugation, directing the nucleophilic attack to that position. magtech.com.cn The nature of the nucleophile also plays a role; sterically bulky or strong nucleophiles may favor attack at the less sterically hindered carbon atom. magtech.com.cn A variety of nucleophiles, including halides, can be employed in these ring-opening reactions. researchgate.netacs.org

A general representation of a nucleophilic ring-opening reaction of an activated azetidine is shown below:

Nucleophilic Ring Opening of Activated Azetidine

Scheme 1: General representation of nucleophilic ring-opening of an activated azetidine.

The considerable ring strain of the azetidine ring is a primary driver for its reactivity. rsc.orgresearchgate.net This strain energy can be released through reactions that involve the cleavage of one of the ring's C-N or C-C bonds. researchgate.netacs.org This principle is exploited in various synthetic methodologies to construct more complex molecules. nih.govacs.org For instance, the generation of highly strained intermediates like azabicyclo[1.1.0]butanes, followed by their reaction with nucleophiles, leads to the formation of functionalized azetidines through a strain-release mechanism. acs.orgrsc.org This approach highlights how the inherent instability of the four-membered ring can be a powerful tool in organic synthesis. researchgate.netrsc.org

Ring Expansion Reactions of Azetidines

Ring expansion reactions provide a valuable pathway for transforming azetidines into larger, often more stable, nitrogen-containing heterocycles such as pyrrolidines and piperidines. acs.orgacs.orgnih.gov These transformations are synthetically important as they offer access to a diverse range of cyclic amines.

Azetidines can be expanded to five-membered pyrrolidines or even larger rings like seven-membered azepanes. acs.orgacs.org One common strategy involves the intramolecular N-alkylation of an azetidine bearing a suitable side chain, such as a 3-hydroxypropyl group, at the 2-position. acs.orgacs.orgnih.gov Activation of the terminal alcohol followed by intramolecular cyclization generates a bicyclic azetidinium ion. Subsequent nucleophilic attack on this intermediate can lead to the formation of either a pyrrolidine (B122466) or an azepane, with the product distribution depending on the substitution pattern of the azetidine and the nature of the nucleophile. acs.orgacs.org

A general scheme for the competitive ring expansion of azetidines is depicted below:

Competitive Ring Expansion of Azetidines

Scheme 2: Competitive ring expansion of azetidines to pyrrolidines and azepanes.

The nih.govmagtech.com.cn-Stevens rearrangement is a key mechanistic pathway in the ring expansion of azetidines. nih.govacs.org This rearrangement typically involves the formation of an azetidinium ylide, often generated from the reaction of an azetidine with a metallocarbene. medchemexpress.comresearchgate.net The subsequent nih.govmagtech.com.cn-shift of one of the carbon atoms attached to the nitrogen leads to the formation of a ring-expanded product, such as a pyrrolidine. medchemexpress.comchemrxiv.orgacs.org

Recent studies have explored organocatalyzed enantioselective nih.govmagtech.com.cn-Stevens rearrangements of azetidinium salts, allowing for the synthesis of chiral 4-alkylideneproline derivatives with high enantiomeric excess. chemrxiv.orgacs.org Density Functional Theory (DFT) calculations have been employed to understand the stereochemical outcomes of these reactions, revealing novel modes of asymmetric induction. researchgate.netchemrxiv.org The nih.govnih.gov-Stevens rearrangement of aziridinium (B1262131) ylides has also been investigated as a potential route for ring expansion, though it can be in competition with other reaction pathways. researchgate.net

Functionalization and Derivatization of the Azetidine Ring System

The azetidine ring in 3-((4-methoxybenzyl)oxy)azetidine can be further functionalized to introduce a variety of substituents, enhancing its utility as a synthetic building block. The presence of the secondary amine in the azetidine ring allows for N-functionalization through reactions such as N-arylation via Buchwald-Hartwig couplings or SNAr reactions. rsc.org

Furthermore, strain-release-driven strategies have been developed for the bis-functionalization of azetidines. rsc.org For instance, the reaction of in situ generated azabicyclobutanes with nucleophilic organometallic species can lead to the formation of 3-arylated azetidines. rsc.org This intermediate can then undergo further functionalization at the nitrogen atom.

The development of multicomponent reactions has also enabled the modular synthesis of highly substituted azetidines. nih.gov These methods often leverage the strain-release ring-opening of highly reactive intermediates like azabicyclo[1.1.0]butane to drive the reaction forward and incorporate multiple points of diversity. nih.gov

Direct C-H Functionalization Strategies

Direct C-H functionalization of azetidines is a developing area of interest in organic synthesis, aiming to introduce molecular complexity efficiently. While specific studies on this compound are not extensively documented in this context, general principles of C-H activation on saturated heterocycles can be applied. For instance, palladium-catalyzed C-H activation has been used to functionalize azetidine cores. nih.gov This method could potentially be applied to create new carbon-carbon or carbon-heteroatom bonds at the C2 or C3 positions of the azetidine ring, offering a direct route to novel derivatives.

Electrophilic and Nucleophilic Substitutions on the Azetidine Framework

The azetidine ring can undergo substitution reactions, although these are less common than for other saturated heterocycles due to ring strain. researchgate.net Nucleophilic substitution reactions are a primary method for synthesizing azetidine derivatives. researchgate.netresearchgate.net For example, the synthesis of similar azetidine compounds often involves the reaction of a 3-hydroxyazetidine intermediate with a suitable benzyl (B1604629) halide, a nucleophilic substitution process.

Electrophilic substitution on the azetidine ring itself is not a common transformation. However, the ring can be opened by strong electrophiles. More typically, functionalization occurs through reactions involving the nitrogen atom or by multi-step sequences that involve ring-opening and closing. nih.gov

Chemical Modifications at the Azetidine Nitrogen Atom

The nitrogen atom of the azetidine ring is a key site for chemical modification. As a secondary amine, it can readily undergo a variety of transformations. wikipedia.org Common modifications include:

N-Alkylation: Introduction of alkyl groups to the nitrogen atom can be achieved using alkyl halides.

N-Acylation: Reaction with acyl chlorides or anhydrides yields N-acylated azetidines.

N-Sulfonylation: Treatment with sulfonyl chlorides provides N-sulfonylated products.

These modifications are crucial for altering the electronic properties and steric environment of the azetidine, which can be important for its application in medicinal chemistry and as a synthetic building block.

Reactivity Profile of the 4-Methoxybenzyl Ether

The 4-methoxybenzyl (PMB) ether group is a widely used protecting group for alcohols in organic synthesis due to its unique stability and selective cleavage characteristics. oup.comresearchgate.net

Stability Characteristics Under Diverse Reaction Conditions

The PMB ether is known for its stability under a wide range of reaction conditions, making it a robust protecting group. oup.com It is generally stable to:

Basic conditions: It can withstand strong bases like sodium hydride.

Nucleophilic attack: It is resistant to many nucleophiles.

Many reducing agents: For example, it is stable to catalytic hydrogenation under conditions that might cleave a benzyl ether. oup.com

This stability allows for a wide variety of chemical transformations to be performed on other parts of the molecule without affecting the PMB-protected hydroxyl group.

Iv. Advanced Characterization and Computational Studies

Spectroscopic Analysis for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the precise molecular structure of 3-((4-Methoxybenzyl)oxy)azetidine by mapping the chemical environments of its hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. For this compound, the spectrum is expected to show distinct signals corresponding to the protons of the azetidine (B1206935) ring, the methylene (B1212753) bridge, the methoxy (B1213986) group, and the para-substituted aromatic ring. The aromatic protons typically appear as two distinct doublets, characteristic of an AA'BB' system in a 1,4-disubstituted benzene (B151609) ring. Data from structurally similar compounds containing a 4-methoxybenzyl group show characteristic signals around 7.21 ppm and 6.87 ppm for these aromatic protons. rsc.org The singlet for the three methoxy protons (OCH₃) is anticipated to appear around 3.79 ppm. rsc.org The protons on the azetidine ring and the benzylic methylene bridge (Ar-CH₂-O) would present as multiplets and a singlet, respectively, in the aliphatic region of the spectrum.

¹³C NMR: The carbon-13 NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum for this compound would display signals for the two pairs of carbons in the aromatic ring, the methoxy carbon, the benzylic methylene carbon, and the carbons of the azetidine ring. Based on related structures, the aromatic carbons are expected in the 114-159 ppm range, while the methoxy carbon signal appears around 55 ppm. rsc.org

Below is an interactive table of predicted NMR chemical shifts.

Atom Type Predicted ¹H NMR Shift (ppm) Predicted ¹³C NMR Shift (ppm)
Aromatic C-H (ortho to OCH₃)~6.90 (d)~114.0
Aromatic C-H (ortho to CH₂)~7.25 (d)~130.0
Aromatic C (ipso, attached to OCH₃)-~159.0
Aromatic C (ipso, attached to CH₂)-~130.0
Methoxy (-OCH₃)~3.80 (s)~55.2
Benzylic (-CH₂-)~4.50 (s)~72.0
Azetidine C-H (-CH-O-)Multiplet~65.0
Azetidine (-CH₂-)Multiplet~50.0
Azetidine N-HBroad Singlet-

Note: The values presented are predictions based on typical chemical shifts for these functional groups and data from analogous compounds. Actual experimental values may vary.

Infrared (IR) spectroscopy is employed to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

The key functional groups in this molecule include the N-H bond of the secondary amine in the azetidine ring, C-H bonds (both aromatic and aliphatic), the C-O-C ether linkage, and the C-N bond. The IR spectrum would be expected to display characteristic absorption bands for these groups. For instance, a medium to weak band for the N-H stretch is anticipated around 3300-3500 cm⁻¹. The C-O ether stretch typically appears as a strong band in the 1000-1300 cm⁻¹ region. Aromatic C-H stretching vibrations are found just above 3000 cm⁻¹, while aliphatic C-H stretches appear just below this value.

The following interactive table summarizes the expected IR absorption frequencies for the principal functional groups.

Functional Group Vibrational Mode Expected Frequency Range (cm⁻¹)
Amine (N-H)Stretch3300 - 3500
Aromatic C-HStretch3010 - 3100
Aliphatic C-HStretch2850 - 2960
Aromatic C=CStretch1500 - 1600
Ether (C-O-C)Asymmetric Stretch1230 - 1270
Ether (C-O-C)Symmetric Stretch1020 - 1075
Amine (C-N)Stretch1020 - 1250

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. The empirical formula for this compound is C₁₁H₁₅NO₂, corresponding to a molecular weight of approximately 193.24 g/mol . sigmaaldrich.comsigmaaldrich.com

High-Resolution Mass Spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula. The primary fragmentation patterns in the mass spectrum would likely involve the cleavage of the benzyl-oxygen bond, a highly favorable process that would yield a stable 4-methoxybenzyl cation (m/z = 121). Other potential fragmentations include the loss of the azetidine ring or cleavages within the ring structure. Studies on related N-ortho-methoxybenzyl compounds have shown that O-demethylation is a common metabolic pathway, suggesting that similar fragmentation could be observed in the mass spectrum. nih.gov

An interactive table of expected major mass fragments is provided below.

Fragment Ion Structure m/z (Monoisotopic Mass)
[M]+[C₁₁H₁₅NO₂]+193.1103
[M - C₄H₈N]+[C₇H₇O₂]+123.0446
[M - C₄H₈NO]+[C₇H₇O]+107.0497
[C₈H₉O₂]+4-methoxybenzyl cation121.0653
[C₄H₈N]+Azetidinyl cation70.0657

X-ray Crystallography for Precise Structural Determination and Absolute Stereochemistry

Single-crystal X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline solid. This technique can precisely measure bond lengths, bond angles, and torsional angles, providing an unambiguous confirmation of the molecule's connectivity and conformation.

While specific crystallographic data for this compound is not publicly available, analysis of related azetidine derivatives provides valuable insights. For example, studies on (S)-4-alkoxycarbonyl-2-azetidinones have shown that the four-membered azetidine ring often adopts a nearly planar conformation. researchgate.net If a suitable single crystal of this compound were obtained, X-ray diffraction would reveal the exact puckering of its azetidine ring, the orientation of the 4-methoxybenzyloxy substituent relative to the ring, and the packing of molecules within the crystal lattice. This technique is also the gold standard for determining the absolute stereochemistry of chiral compounds.

Computational Chemistry and Molecular Modeling

Computational methods, particularly those based on quantum mechanics, are increasingly used to complement experimental data, offering deeper insights into molecular properties and reactivity.

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and reactivity of molecules. For this compound, DFT calculations could be used to elucidate the mechanisms of reactions in which it participates, such as ring-opening reactions or substitutions.

These calculations can map out the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and, crucially, transition states. This allows for the determination of activation energies and reaction rates. Studies on structurally related molecules, such as 2-(4-methoxyphenyl)benzothiazole (B1662006) and other heterocyclic systems, have demonstrated that DFT methods, particularly using functionals like B3LYP with basis sets such as 6-311G(d,p), can accurately predict molecular geometries and vibrational frequencies that show excellent agreement with experimental data from X-ray crystallography and IR spectroscopy. mdpi.comresearchgate.netnih.gov Such computational studies on this compound could predict its preferred conformations, analyze its molecular orbitals (HOMO-LUMO) to understand its electronic properties, and model its interaction with other reagents to clarify reaction pathways at an atomic level. nih.gov

Prediction of Reactivity, Regioselectivity, and Stereoselectivity

Computational models are instrumental in forecasting the reactivity of azetidines, particularly in predicting the regioselectivity and stereoselectivity of their reactions. The inherent ring strain of the four-membered heterocycle makes azetidines susceptible to ring-opening reactions, and the outcome of these reactions is heavily influenced by the nature and position of substituents on the ring. magtech.com.cn

Reactivity and Regioselectivity: The regioselectivity of nucleophilic ring-opening reactions in unsymmetrically substituted azetidines is a primary area of study. Computational analyses, often using Density Functional Theory (DFT), help to rationalize and predict which C-N bond is more likely to cleave. These studies have shown that electronic effects are often the dominant factor. magtech.com.cn For instance, substituents that can stabilize a positive charge on an adjacent carbon, such as aryl or other unsaturated groups, facilitate the cleavage of the proximal C-N bond. magtech.com.cn However, steric hindrance can become the controlling factor with bulky nucleophiles, which preferentially attack the less substituted carbon atom. magtech.com.cn

Quantum chemical investigations have been used to explain the exclusive formation of strained four-membered azetidine rings over the thermodynamically more stable five-membered pyrrolidine (B122466) rings in certain reactions. acs.org These calculations reveal that the reaction is kinetically controlled, and they provide a quantum mechanical explanation for established empirical guidelines like Baldwin's rules for ring-formation reactions. acs.org

Stereoselectivity: The synthesis of azetidine derivatives with specific stereochemistry is crucial for their application in medicinal chemistry. frontiersin.orgmedwinpublishers.com Computational methods are used to understand the factors that govern stereoselectivity. For example, in the synthesis of 2-acylazetidines, computational NMR calculations can help elucidate the structure and stereochemistry of the products. frontiersin.org Similarly, computational studies on the palladium-catalyzed asymmetric hydrogenation of unsaturated azetidine derivatives have been used to understand how different substituents influence the enantiomeric ratio of the products. acs.org These studies can model the transition states to determine which diastereomeric pathway is lower in energy, thus predicting the major product. acs.org

Table 1: Factors Influencing Selectivity in Azetidine Reactions

FactorInfluence on SelectivityGoverning PrincipleExample Reaction TypeCitation
Electronic Effects of SubstituentsDirects nucleophilic attack to the carbon atom that can better stabilize a positive charge in the transition state.Kinetic ControlNucleophilic ring-opening of 2-arylazetidines. magtech.com.cn
Steric HindranceFavors nucleophilic attack at the less sterically hindered carbon atom, especially with bulky nucleophiles.Kinetic ControlRing-opening of 2-alkylazetidines with strong, bulky nucleophiles. magtech.com.cn
Catalyst SystemThe choice of metal and ligand in catalyzed reactions can switch the regioselectivity and determine the stereospecificity.Catalyst-Substrate InteractionPalladium-catalyzed ring-opening cross-coupling of aziridines (principles applicable to azetidines). acs.org
Intramolecular ConstraintsIn cyclization reactions, the geometry required to form the transition state favors the formation of the four-membered ring over larger, more stable rings.Kinetic vs. Thermodynamic ControlIntramolecular aminolysis of epoxy amines to form azetidines. acs.orgfrontiersin.org

Conformational Analysis and Strain Energy Calculations of Azetidine Derivatives

The four-membered ring of azetidine is not planar and exists in puckered conformations. Computational studies are essential for determining the preferred conformations and quantifying the ring strain, which is a key driver of the ring's reactivity. nih.govrsc.org

Conformational Analysis: Ab initio and DFT methods are used to study the conformational preferences of azetidine derivatives. nih.gov These calculations show that the azetidine ring can adopt different puckered structures depending on the substitution pattern and the local environment. nih.gov For instance, in peptide-like structures, the conformation is influenced by the potential for intramolecular hydrogen bonds and the polarity of the solvent. nih.govmdpi.com As solvent polarity increases, certain conformations, like the polyproline II-like structure, can become more populated. nih.gov The substitution on the nitrogen atom and the ring carbons significantly impacts the conformational equilibrium. acs.org For example, an electron-donating group like a methoxy group on a phenyl ring attached to the azetidine can activate it for ring-opening, suggesting an influence on the ring's electronic structure and stability. acs.org

Strain Energy Calculations: The reactivity of azetidines is largely driven by the release of ring strain, which is significantly higher than in five-membered pyrrolidines but lower than in three-membered aziridines. rsc.org The strain energy of the parent azetidine is approximately 25.4 kcal/mol. rsc.org Computational methods can precisely calculate this strain energy through various theoretical approaches, such as isodesmic reactions. These calculations help to rationalize why azetidines undergo ring-opening reactions more readily than pyrrolidines. rsc.org Studies on related heterocycles like azaphosphiridines show a correlation between calculated ring strain energies and bond parameters within the ring, indicating that higher strain leads to weaker bonds, facilitating ring-opening. rsc.org This principle is directly applicable to azetidines, where the strain can be harnessed to drive reactions, such as in the strain-release homologation of azabicyclo[1.1.0]butanes to form functionalized azetidines. rsc.org

Table 2: Comparison of Ring Strain Energies in Nitrogen Heterocycles

HeterocycleRing SizeApproximate Ring Strain Energy (kcal/mol)Relative ReactivityCitation
Aziridine3~27.7High rsc.org
Azetidine4~25.4Moderate rsc.org
Pyrrolidine5~5.4Low rsc.org

Frontier Orbital Theory Applications in Photochemical Reactions

Frontier Molecular Orbital (FMO) theory is a powerful conceptual tool used to explain and predict the outcomes of chemical reactions, particularly pericyclic reactions like photochemical cycloadditions. wikipedia.org This theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. libretexts.org

In the context of azetidine synthesis, FMO theory has been successfully applied to understand visible-light-mediated photochemical reactions, such as the aza Paternò-Büchi reaction, which is a [2+2] cycloaddition between an imine and an alkene to form an azetidine. researchgate.netnih.govchemrxiv.org The success of these reactions often depends on overcoming the rapid relaxation of the excited imine, which can preclude cycloaddition. researchgate.net

Computational studies have shown that matching the frontier molecular orbital energies of the reactants is key to enabling these reactions. nih.govresearchgate.net By using a photocatalyst, the reactants are moved to an excited state where the reaction can occur. mit.edumit.edu DFT computations can calculate the HOMO and LUMO energies of various alkenes and imine equivalents (like oximes). nih.govmit.edu A smaller energy gap between the HOMO of one reactant and the LUMO of the other in their excited states leads to a lower transition-state energy, promoting the desired cycloaddition over competing pathways like alkene dimerization. nih.gov This predictive power allows researchers to screen potential substrates computationally before attempting a synthesis in the lab, saving significant time and resources. mit.edumit.edu

Table 3: Application of FMO Theory in Aza Paternò-Büchi Reactions

PrincipleDescriptionComputational InsightCitation
HOMO-LUMO InteractionThe primary interaction governing the reaction is between the HOMO of the electron donor and the LUMO of the electron acceptor.Calculation of HOMO and LUMO energy levels for reactants (e.g., alkene and oxime). wikipedia.orglibretexts.org
PhotocatalysisA photocatalyst absorbs light and transfers energy to the reactants, promoting them to a more reactive excited state (triplet state).Modeling the triplet energy transfer from the catalyst to the substrate (e.g., an imine). researchgate.netmit.edu
Energy MatchingSuccessful cycloaddition depends on matching the frontier orbital energies of the reacting partners in the excited state.DFT computations reveal that a smaller HOMO-LUMO gap between reactants lowers the transition state energy (ΔGǂ), favoring azetidine formation. nih.gov
Predictive ScreeningFMO calculations allow for the pre-screening of substrate pairs to predict which combinations will successfully form azetidines.Computational models can predict reactivity and yield for numerous alkene-oxime pairs in seconds. mit.edumit.edu

Transition State Modeling for Reaction Pathways

Modeling the transition state (TS)—the highest energy point along a reaction coordinate—is a cornerstone of computational chemistry for understanding reaction mechanisms, rates, and selectivity. For reactions involving azetidines, TS modeling provides deep insights into both their formation and subsequent transformations. acs.org

DFT calculations are the workhorse for locating and characterizing transition state structures. researchgate.net For instance, in the palladium-catalyzed ring-opening of aziridines with boronic acids—a reaction class with principles applicable to azetidines—computational studies have elucidated the full catalytic cycle. acs.org These models identified the ring-opening (oxidative addition) step as being rate-determining for selectivity and stereospecificity, and showed that the choice of ligand (e.g., NHC vs. PR₃) could switch the regioselectivity by stabilizing different transition states. acs.org

In the synthesis of azetidines via intramolecular aminolysis of epoxy amines, TS calculations showed that while the five-membered pyrrolidine product is thermodynamically more stable, the transition state leading to the four-membered azetidine is significantly lower in energy when a lanthanum catalyst is used, explaining the observed regioselectivity. frontiersin.org Similarly, in photochemical [2+2] cycloadditions to form complex, fused azetidine systems, TS modeling has revealed unusual reaction pathways. For example, calculations showed that the reaction proceeds via an initial C-N bond formation, which has a much lower energy barrier than the more conventional C-C bond-forming pathway, thus explaining the observed regio- and stereoselectivity. researchgate.net These computational models allow for the detailed examination of reaction energy profiles, revealing barriers for each step and identifying the lowest energy pathway from reactants to products. acs.orgresearchgate.net

Table 4: Examples of Transition State Modeling in Azetidine Chemistry

Reaction StudiedComputational MethodKey Finding from TS ModelingCitation
Regioselective Synthesis of 2-ArylazetidinesDFTThe TS for 4-exo-tet cyclization is kinetically favored over the 5-endo-tet cyclization, explaining the formation of the azetidine ring over the more stable pyrrolidine ring. acs.org
Pd-Catalyzed Ring-Opening Cross-CouplingDFTThe energy difference between competing TSs for ring-opening at different positions explains the observed regioselectivity and how it can be switched by the catalyst's ligand. acs.org
La(OTf)₃-Catalyzed Azetidine Synthesis from Epoxy AminesDFTThe catalyst coordinates in a way that dramatically lowers the TS energy for azetidine formation compared to pyrrolidine formation. frontiersin.org
Photochemical [2+2] Cycloaddition to form Fused AzetidinesDFTThe TS for an unusual initial C-N bond formation is much lower in energy (5.4 kcal/mol) than the TS for the expected C-C bond formation (27.7 kcal/mol), dictating the reaction's outcome. researchgate.net
Nitrogen Deletion from Azetidines to form CyclopropanesDFTCalculations suggest that ring strain in azetidines assists in generating a diradical intermediate, leading to nitrogen deletion, a pathway not observed in less strained pyrrolidines. acs.orgacs.org

V. Applications in Complex Molecule Synthesis and Chemical Biology

Utilization as a Versatile Synthetic Intermediate for Biologically Relevant Azetidine-Containing Scaffolds

3-((4-Methoxybenzyl)oxy)azetidine is a highly valuable synthetic intermediate for the construction of a wide range of biologically relevant scaffolds. The presence of the 4-methoxybenzyl (PMB) ether protecting group on the 3-position of the azetidine (B1206935) ring allows for a variety of chemical manipulations. The secondary amine of the azetidine ring is available for N-alkylation, N-acylation, and other functionalizations, while the PMB group can be selectively cleaved under oxidative or acidic conditions to reveal a hydroxyl group. This hydroxyl group can then be further derivatized, providing a handle for the introduction of additional molecular complexity.

The versatility of this intermediate is highlighted in the synthesis of diverse azetidine-based scaffolds, including fused, bridged, and spirocyclic ring systems. These scaffolds are of particular interest in the development of lead-like molecules for central nervous system (CNS) targets, where the stringent requirements for blood-brain barrier penetration necessitate careful control over physicochemical properties. nih.gov The synthesis of such scaffolds often begins with multi-gram scale production of functionalized azetidine cores, which can then be elaborated through various synthetic transformations. nih.gov For instance, N-alkylation followed by ring-closing metathesis can be employed to generate azetidine-fused eight-membered rings. nih.gov

The ability to generate a diverse collection of azetidine-containing scaffolds from a common intermediate like this compound is a cornerstone of diversity-oriented synthesis (DOS). nih.gov This approach aims to populate chemical space with structurally novel and diverse molecules, increasing the probability of identifying new biological probes and drug candidates. nih.govnih.gov

Table 1: Examples of Biologically Relevant Scaffolds Derived from Azetidine Intermediates

Scaffold Type Synthetic Strategy Potential Application Reference
Fused Azetidines Intramolecular cyclization CNS-active compounds nih.gov
Bridged Azetidines Multi-step synthesis involving ring formation Constrained peptide mimetics nih.gov
Spirocyclic Azetidines Metalation followed by reaction with electrophiles Drug discovery nih.gov
Azetidine-fused 8-membered rings N-alkylation and ring-closing metathesis Novel chemical space exploration nih.gov

Contribution to the Expansion of Three-Dimensional Chemical Space in Organic Chemistry

The pursuit of novel therapeutics is intrinsically linked to the exploration of new areas of chemical space. nih.gov Historically, many small molecule libraries have been dominated by flat, aromatic, sp2-rich structures. nih.gov However, there is a growing recognition that molecules with greater three-dimensional (3D) character offer significant advantages in drug discovery, as they can engage with more complex and diverse biological targets. nih.govrsc.org The incorporation of strained ring systems, such as azetidine, is a powerful strategy for introducing 3D complexity into molecules. researchgate.netbohrium.com

This compound serves as a valuable building block for expanding the 3D chemical space accessible to medicinal chemists. The rigid, non-planar nature of the azetidine ring introduces a defined conformational bias into the molecules in which it is incorporated. rsc.org This contrasts with more flexible acyclic linkers and contributes to a more defined three-dimensional structure.

Diversity-oriented synthesis (DOS) strategies utilizing building blocks like this compound have been instrumental in generating libraries of sp3-rich fragments with enhanced 3D character. nih.gov Cheminformatic analyses have quantified the shape and physical properties of such fragment libraries, confirming that they occupy a unique and underexplored region of chemical space compared to traditional fragment libraries. nih.govrsc.orgresearchgate.net This expansion into 3D space provides new opportunities for the discovery of ligands that can bind to challenging protein targets, including those with shallow or complex binding pockets. nih.gov

Role in the Synthesis of Constrained Peptidomimetics and Other Bioactive Compounds

Peptides are crucial signaling molecules in a vast number of physiological processes. However, their therapeutic potential is often limited by poor metabolic stability and low bioavailability. nih.gov Peptidomimetics, which are designed to mimic the structure and function of natural peptides while overcoming their limitations, are a major focus of drug discovery. nih.gov The incorporation of constrained scaffolds, such as the azetidine ring, is a well-established strategy for creating peptidomimetics with improved properties. nih.gov

The 3-aminoazetidine (3-AAz) subunit, which can be derived from precursors like this compound, has been introduced as a novel turn-inducing element in the synthesis of small, head-to-tail cyclic peptides. nih.gov The inclusion of this azetidine-containing unit has been shown to significantly improve the efficiency of cyclization for tetra-, penta-, and hexapeptides. nih.gov Furthermore, the resulting cyclic peptidomimetics exhibit enhanced stability towards proteases compared to their homodetic counterparts. nih.gov X-ray crystallographic analysis of a cyclic tetrapeptide containing a 3-AAz unit revealed that the azetidine ring promotes a less stable, all-trans conformation, which can be beneficial for receptor binding. nih.gov

Beyond peptidomimetics, this compound and related derivatives are used in the synthesis of a variety of other bioactive compounds. For example, they can serve as precursors to azetidine-containing scaffolds found in potent and selective enzyme inhibitors and receptor antagonists. The unique stereochemical and conformational properties of the azetidine ring can be leveraged to achieve high affinity and selectivity for the biological target.

Table 2: Impact of Azetidine Incorporation on Peptide Properties

Property Observation Implication Reference
Cyclization Efficiency Greatly improved for tetra-, penta-, and hexapeptides More efficient synthesis of cyclic peptidomimetics nih.gov
Proteolytic Stability Increased compared to homodetic macrocycles Longer duration of action in vivo nih.gov
Conformation Encourages a less stable, all-trans conformation Potential for improved receptor binding nih.gov

Development of Novel Synthetic Tools and Methodologies in Organic Synthesis

The increasing importance of the azetidine scaffold in drug discovery has spurred the development of new synthetic methods for its construction and functionalization. researchgate.netresearchgate.net While this compound is a valuable starting material, the development of more efficient and versatile methods for accessing densely functionalized azetidines remains an active area of research. bohrium.comresearchgate.net

Recent advances include the development of radical strain-release photocatalysis for the synthesis of azetidines. researchgate.net This approach utilizes the high ring-strain energy of bicyclo[1.1.0]butanes to drive the formation of the azetidine ring. nih.gov Such methods offer access to a broad range of 1,3-difunctionalized products and have been shown to be compatible with late-stage functionalization of complex molecules. researchgate.net

Furthermore, multicomponent reactions have been developed for the modular synthesis of substituted azetidines. nih.gov These reactions, which often leverage the strain-release of azabicyclo[1.1.0]butane, allow for the rapid assembly of diverse azetidine-containing structures from simple starting materials. nih.gov The development of these novel synthetic tools and methodologies not only facilitates the synthesis of known azetidine-containing targets but also opens up new avenues for the discovery of novel bioactive compounds with unique three-dimensional architectures. researchgate.netnih.gov The ongoing innovation in this area underscores the continued importance of the azetidine scaffold and its derivatives in modern organic synthesis and medicinal chemistry. ijprt.org

Q & A

Q. What are the established synthetic routes for 3-((4-Methoxybenzyl)oxy)azetidine, and how can reaction conditions be optimized?

Synthesis typically involves coupling azetidine derivatives with 4-methoxybenzyl-protected intermediates. For example, 4-methoxybenzyl ethers are often synthesized via nucleophilic substitution or Mitsunobu reactions . Optimization can be achieved through factorial design experiments, where variables like temperature, solvent polarity, and catalyst loading are systematically tested to maximize yield. Pre-experimental designs (e.g., screening via TLC or NMR) help identify critical parameters before full-scale optimization .

Q. How should researchers characterize the structural integrity of this compound?

Key methods include:

  • NMR spectroscopy : Analyze 1H^1H- and 13C^{13}C-NMR to confirm the azetidine ring and methoxybenzyl group (e.g., δ ~3.8 ppm for OCH3_3, δ ~4.5 ppm for CH2_2O) .
  • FTIR : Confirm ether (C-O-C) stretching at ~1100–1250 cm1^{-1} and aromatic C-H bending .
  • HRMS : Validate molecular weight and fragmentation patterns .

Q. What safety protocols are critical when handling azetidine derivatives like this compound?

Azetidines are sensitive to moisture and may release toxic amines. Use inert atmospheres (N2_2/Ar) during synthesis, and store compounds under anhydrous conditions at –20°C. Personal protective equipment (PPE) and fume hoods are mandatory. Refer to SDS sheets for related azetidine derivatives (e.g., Azetidine-3-carboxylic acid, HY-Y0530) for toxicity benchmarks .

Q. How can solubility and stability issues be addressed during in vitro assays?

Use co-solvents like DMSO (≤1% v/v) to enhance solubility. Stability can be assessed via accelerated degradation studies (e.g., pH 2–9 buffers, 40°C) monitored by HPLC. Lipophilicity (logP) predictions via software like COSMOtherm guide solvent selection .

Advanced Research Questions

Q. How to resolve contradictions in biological activity data for this compound derivatives?

Contradictions may arise from assay variability (e.g., cell line differences) or impurities. Solutions:

  • Reproducibility checks : Validate results across multiple labs using standardized protocols .
  • HPLC purity analysis : Ensure >95% purity via reverse-phase chromatography .
  • Dose-response curves : Use nonlinear regression to distinguish true activity from noise .

Q. What computational tools are effective for predicting the reactivity of this compound in catalytic systems?

  • DFT calculations : Simulate transition states for reactions like SN2 substitutions (e.g., Gaussian or ORCA software) .
  • Molecular docking : Predict binding affinities for enzyme targets (AutoDock Vina) .
  • QSPR models : Relate substituent effects (e.g., methoxy position) to reaction rates .

Q. How to design comparative studies to evaluate this compound against analogs with different substituents?

Adopt a quasi-experimental design :

  • Independent variables : Substituent type (e.g., 3-methoxy vs. 4-methoxybenzyl).
  • Dependent variables : Bioactivity, solubility, metabolic stability.
  • Controls : Parent azetidine and commercial analogs (e.g., 4-benzyloxy-3-methoxybenzaldehyde derivatives) .
    Use ANOVA to identify statistically significant differences (p < 0.05) .

Q. What enzymatic or microbial pathways could degrade this compound, and how to study them?

  • Cytochrome P450 assays : Incubate with liver microsomes to identify oxidative metabolites .
  • Biodegradation studies : Expose to soil microbiota and monitor via LC-MS/MS .
  • Isotope labeling : Use 13C^{13}C-labeled compounds to trace degradation pathways .

Q. How can AI-driven platforms accelerate the discovery of this compound applications?

  • Generative models : Propose novel derivatives with optimized properties (e.g., AlphaFold for protein-ligand interactions) .
  • Automated workflows : Integrate robotic synthesis with real-time NMR/IR feedback .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.